molecular formula C21H20N2O7 B4004647 Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4004647
M. Wt: 412.4 g/mol
InChI Key: HNLZGMNWVHZHRZ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type dihydropyrimidinone (DHPM) derivative. DHPMs are structurally characterized by a six-membered pyrimidine ring fused with a tetrahydropyrimidinone scaffold, often functionalized with aryl, heteroaryl, or ester groups at key positions. This compound features:

  • A prop-2-en-1-yl (allyl) ester at the C-5 position, which may enhance lipophilicity and influence pharmacokinetic properties compared to methyl or ethyl esters .
  • A 6-methyl group and 2-oxo motif, common in DHPMs, which contribute to hydrogen-bonding interactions and conformational stability .

DHPMs are renowned for diverse pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory effects.

Properties

IUPAC Name

prop-2-enyl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O7/c1-4-9-29-20(25)17-12(2)22-21(26)23-18(17)13-7-8-14(16(11-13)27-3)30-19(24)15-6-5-10-28-15/h4-8,10-11,18H,1,9H2,2-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLZGMNWVHZHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common approach is the aldol condensation of furan-2-carbaldehyde with appropriate ketones, followed by cyclization and esterification reactions . The reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of renewable feedstocks such as furfural and 5-hydroxymethylfurfural (HMF) derived from biomass can also be considered for sustainable production .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like triflic acid, Lewis acids such as AlCl3, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted furans, reduced tetrahydropyrimidines, and ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer properties. For example, compounds similar to Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been studied for their ability to inhibit cancer cell proliferation. A study highlighted that certain chalcone derivatives demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents using this compound as a lead structure .

2. Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Tetrahydropyrimidine derivatives have been reported to possess antibacterial and antifungal activities. Research indicates that modifications to the structure can enhance these properties. For instance, compounds featuring similar functional groups have been tested against pathogens like Staphylococcus aureus and Candida albicans, showing effective inhibition .

3. Anti-inflammatory Effects
Another area of application is in anti-inflammatory drug development. The structural components of the compound may interact with inflammatory pathways, providing a basis for therapeutic use in conditions characterized by inflammation. Studies on related compounds have shown that they can significantly reduce inflammatory markers in vitro and in vivo .

Material Science Applications

1. Photochromic Materials
The compound's structural characteristics allow it to be explored as a photochromic material. Photochromic compounds change their color upon exposure to light and can be used in various applications such as smart windows or UV sensors. Research into similar compounds has demonstrated their utility in creating materials that respond dynamically to environmental changes .

2. Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound may find applications in OLED technology. Compounds with similar structures have been investigated for their ability to emit light efficiently when subjected to an electric current, making them suitable candidates for use in display technologies .

Case Studies

Study Focus Findings
Hsieh et al., 1998Anticancer ActivityIdentified significant cytotoxic effects of chalcone derivatives against cancer cell lines.
Dimmock et al., 1998Antimicrobial PropertiesDemonstrated effective inhibition of bacterial growth using modified tetrahydropyrimidines.
Guo et al., 2008Photochromic ApplicationsExplored the potential of similar compounds in developing responsive materials for environmental applications.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. The furan ring and methoxyphenyl group are known to interact with enzymes and receptors, modulating their activity and leading to the observed biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogous DHPM derivatives reported in the literature.

Table 1: Structural Comparison of Key DHPM Derivatives

Compound Name Substituents at C-4 Ester Group at C-5 Biological Activity/Properties Reference
Target Compound 4-(furan-2-carbonyloxy)-3-methoxyphenyl Prop-2-en-1-yl Not explicitly reported; inferred antioxidant potential -
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-(methoxymethyl)furan-2-yl Ethyl Moderate antioxidant activity (reducing power)
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-chloro-3-methyl-1-phenylpyrazol-4-yl Ethyl Anticancer, antibacterial
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 3-ethoxy-4-hydroxyphenyl Methyl Crystallographic stability via O–H···O hydrogen bonds
Ethyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate 3-(4-fluorophenyl)-1-phenylpyrazol-4-yl Ethyl Antitubercular activity

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • The furan-2-carbonyloxy group in the target compound differs from the methoxymethyl-furan in , which showed moderate reducing power. The electron-withdrawing carbonyloxy group may enhance radical scavenging compared to methoxymethyl .
  • Pyrazole-substituted analogs (e.g., ) exhibit antimicrobial activity, suggesting that bulky aromatic groups at C-4 favor interactions with bacterial targets.

Methyl esters (e.g., ) exhibit stronger hydrogen-bonding networks in crystal structures, which may correlate with stability but reduced bioavailability.

Hydrogen Bonding and Crystallography :

  • The 2-oxo group in DHPMs facilitates intermolecular hydrogen bonds (e.g., N–H···O and O–H···O interactions), as seen in . The furan-2-carbonyloxy substituent may introduce additional π-π stacking or C–H···O interactions, though crystallographic data for the target compound is lacking.

Antioxidant Potential: Furan-containing DHPMs like 3c (IC50 = 0.6 mg/mL in DPPH assay ) demonstrate significant radical scavenging. The target compound’s furan-2-carbonyloxy group could enhance this activity by stabilizing radical intermediates.

Table 2: Physicochemical Properties of Selected DHPMs

Property Target Compound Ethyl Derivative Methyl Derivative
Molecular Weight ~434.4 g/mol (estimated) 376.4 g/mol 334.3 g/mol
logP (predicted) ~3.7 2.9 2.1
Hydrogen Bond Acceptors 9 7 6
Polar Surface Area ~72 Ų 68 Ų 65 Ų

Research Implications and Gaps

  • Synthesis : The target compound’s allyl ester and furan-2-carbonyloxy group may require specialized coupling reagents or protection-deprotection strategies, as seen in .
  • Biological Testing: No direct data exists for the target compound’s bioactivity. Prioritizing assays for antioxidant (DPPH, FRAP) and antimicrobial activity is recommended.
  • Crystallography : Structural analysis via SHELX or ORTEP could elucidate conformational preferences and intermolecular interactions.

Biological Activity

The compound Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic molecule with potential biological activities. This article delves into its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler precursors such as methoxyphenyl derivatives and furan-based compounds. The synthesis pathway can include:

  • Formation of the Tetrahydropyrimidine Core : This is usually achieved through a condensation reaction involving urea and aldehydes.
  • Introduction of Functional Groups : The furan-2-carbonyloxy and methoxy groups can be introduced via acylation and methylation processes.

The detailed synthetic route can be adapted based on the desired yield and purity of the final product.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of similar compounds on various cancer cell lines. For instance, derivatives with methoxy substitutions have shown promising results in inhibiting the growth of cancer cells such as HeLa and MDA-MB-231.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)
CA-4HeLa180
CA-4MDA-MB-2313100
Compound AA549>10,000
Compound BMCF-7370

IC50 values represent the concentration required to inhibit cell proliferation by 50%.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division.
  • Histone Deacetylase (HDAC) Inhibition : Some derivatives act as HDAC inhibitors, leading to changes in gene expression associated with cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Certain structures can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

  • Study on Antiproliferative Activity : A recent study evaluated a series of tetrahydropyrimidine derivatives for their antiproliferative effects against a panel of human cancer cell lines. The results indicated that modifications at specific positions greatly influenced activity, with certain methoxy substitutions enhancing potency significantly .
  • Mechanistic Insights : Another investigation focused on the molecular docking studies which suggested that these compounds could bind effectively to tubulin and HDAC proteins, providing insights into their potential as dual inhibitors .
  • In Vivo Studies : Preliminary in vivo studies have shown that similar compounds exhibit reduced tumor growth in mouse models when administered at specific dosages, indicating potential for therapeutic applications .

Q & A

Q. What synthetic methodologies are optimal for preparing this compound, and what challenges arise during its multi-step synthesis?

The compound is synthesized via a multi-step route, often starting with a Biginelli reaction. Key steps include:

  • Cyclocondensation : Reacting substituted aldehydes (e.g., 4-(furan-2-carbonyloxy)-3-methoxybenzaldehyde) with β-keto esters (e.g., prop-2-en-1-yl acetoacetate) and urea/thiourea under acidic conditions (e.g., HCl or p-TsOH) to form the tetrahydropyrimidinone core .
  • Functionalization : Introducing the furan-2-carbonyloxy group via esterification or nucleophilic substitution. Challenges : Competing side reactions (e.g., over-oxidation of the allyl group) and purification of intermediates. Solutions include using column chromatography with gradient elution (hexane/ethyl acetate) and monitoring by TLC/HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and substituent positions, particularly distinguishing between keto-enol tautomers in the tetrahydropyrimidinone ring .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. Use SHELXL for refinement (e.g., anisotropic displacement parameters for heavy atoms) .
  • HRMS : Validates molecular mass and fragmentation patterns, essential for verifying synthetic success .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?

Discrepancies often arise from assay variability (e.g., cell lines, incubation times). Methodological solutions include:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing (fixed inoculum size, MIC/MBC endpoints) .
  • Dose-Response Curves : Quantify IC50_{50} values against cancer cell lines (e.g., MTT assays) with positive controls (e.g., doxorubicin) .
  • Target Validation : Employ molecular docking (AutoDock Vina) to predict binding affinities for enzymes like thymidine phosphorylase, and validate via enzymatic inhibition assays .

Q. What experimental designs are recommended for studying hydrogen-bonding interactions in its crystal structure?

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D(2)\mathbf{D}(2) motifs for dimeric interactions) using crystallographic data (e.g., CIF files). Tools: Mercury or CrystalExplorer .
  • Thermal Ellipsoid Modeling : Refine anisotropic displacement parameters in SHELXL to identify dynamic disorder in the allyl or methoxy groups .
  • Comparative Studies : Overlay structures of analogs (e.g., ethyl/methyl ester derivatives) to assess substituent effects on packing efficiency .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME to evaluate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. Adjust substituents (e.g., replace methoxy with halogens) to enhance bioavailability .
  • QM/MM Simulations : Model transition states for enzyme inhibition (e.g., thymidine phosphorylase) using Gaussian 16 to guide synthetic modifications .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported cytotoxicity data?

  • Source Validation : Cross-check compound purity (≥95% by HPLC) and storage conditions (e.g., desiccated at −20°C to prevent hydrolysis) .
  • Assay Replication : Repeat studies in triplicate across independent labs, using identical cell lines (e.g., HeLa, MCF-7) and passage numbers .
  • Meta-Analysis : Pool data from PubChem BioAssay (AID 1256401) to identify trends in structure-activity relationships .

Methodological Tables

Key Reaction Optimization Parameters
Step
------
Cyclocondensation
Esterification
Purification
Common Analytical Pitfalls
Issue
-------
Overlapping NMR peaks
Crystal twinning

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
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Prop-2-en-1-yl 4-[4-(furan-2-carbonyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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